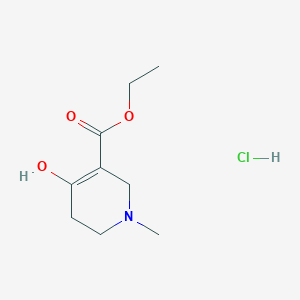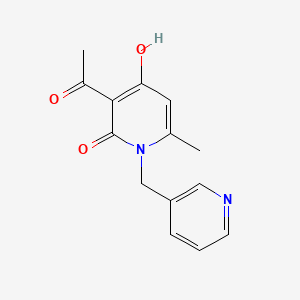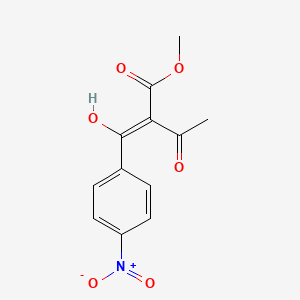
methyl 2-acetyl-3-hydroxy-3-(4-nitrophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetyl-3-hydroxy-3-(4-nitrophenyl)acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also commonly referred to as MNPA and is a yellow crystalline powder that is soluble in organic solvents. MNPA is a versatile compound that has shown promising results in various applications, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of MNPA is not fully understood. However, studies have shown that MNPA exhibits its anti-inflammatory and antioxidant properties through the inhibition of various inflammatory mediators and the scavenging of free radicals. Additionally, MNPA has been shown to inhibit the growth of cancer cells through the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit various biochemical and physiological effects. Studies have shown that MNPA exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, MNPA has been shown to exhibit anticancer activity, making it a potential lead compound in the development of new anticancer drugs.
実験室実験の利点と制限
MNPA has several advantages and limitations for lab experiments. One of the advantages of MNPA is its ease of synthesis, making it a popular compound in scientific research. Additionally, MNPA has shown promising results in various research applications, including medicinal chemistry and material science. However, one of the limitations of MNPA is its relatively low solubility in water, making it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research on MNPA. One potential future direction is the development of new drugs based on the anti-inflammatory, antioxidant, and anticancer properties of MNPA. Additionally, MNPA has shown potential in the field of material science, with applications in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of MNPA and its potential applications in various fields.
Conclusion:
In conclusion, MNPA is a versatile compound that has shown promising results in various scientific research applications. MNPA exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the development of new drugs. Additionally, MNPA has shown potential in the field of material science. Further research is needed to fully understand the mechanism of action of MNPA and its potential applications in various fields.
合成法
MNPA can be synthesized through various methods, including the Knoevenagel condensation reaction between 4-nitrobenzaldehyde and methyl acetoacetate in the presence of a base catalyst. Other methods include the aldol condensation reaction between 4-nitrobenzaldehyde and diethyl malonate in the presence of a base catalyst. The synthesis of MNPA is a relatively simple process that can be achieved through various methods, making it a popular compound in scientific research.
科学的研究の応用
MNPA has shown promising results in various scientific research applications. One of the most significant applications of MNPA is in medicinal chemistry. MNPA has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. Additionally, MNPA has been shown to exhibit anticancer activity, making it a potential lead compound in the development of new anticancer drugs.
特性
IUPAC Name |
methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-7(14)10(12(16)19-2)11(15)8-3-5-9(6-4-8)13(17)18/h3-6,15H,1-2H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPJXFGCAAADNL-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C(\C1=CC=C(C=C1)[N+](=O)[O-])/O)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-[(1-methyl-1H-pyrazol-5-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914320.png)
![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)
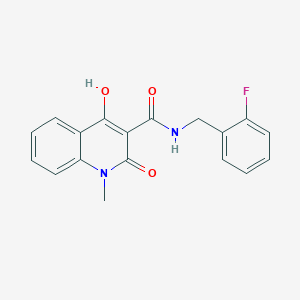
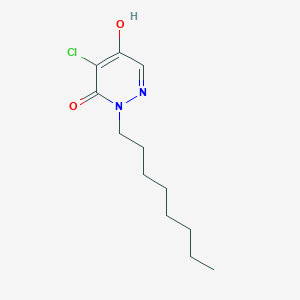

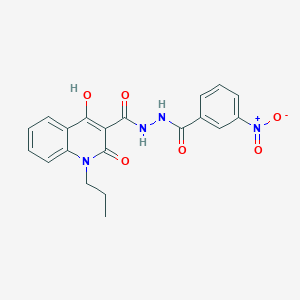

![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)


![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
